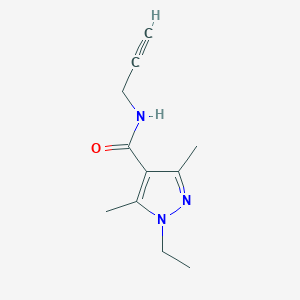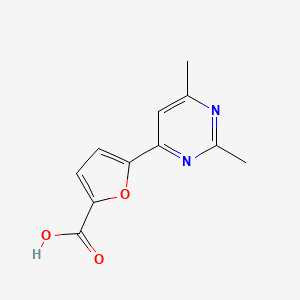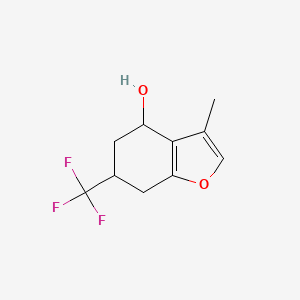
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with glyoxal under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as methanol or ethanol at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: (4S,5R)-5-(Carboxymethyl)-4-isopropyloxazolidin-2-one.
Reduction: (4S,5R)-4-isopropyl-5-(hydroxymethyl)amino alcohol.
Substitution: (4S,5R)-5-(Alkoxymethyl)-4-isopropyloxazolidin-2-one.
Applications De Recherche Scientifique
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: Another chiral compound with hydroxymethyl groups, used in the synthesis of nucleosides.
(4S,5R)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A related compound with similar functional groups, used as an intermediate in the synthesis of vitamin C.
Uniqueness
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one is unique due to its oxazolidinone ring structure and specific stereochemistry. This makes it particularly valuable as a chiral auxiliary in asymmetric synthesis, providing greater control over the stereochemical outcome of reactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(4S,5R)-5-(hydroxymethyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)11-7(10)8-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
Clé InChI |
YZDIFSMHWDUGGV-WDSKDSINSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@@H](OC(=O)N1)CO |
SMILES canonique |
CC(C)C1C(OC(=O)N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)





![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)



![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)

